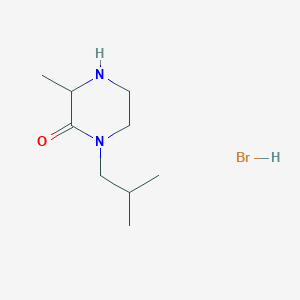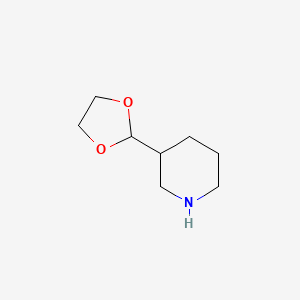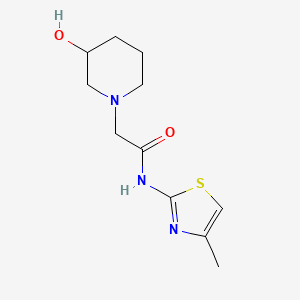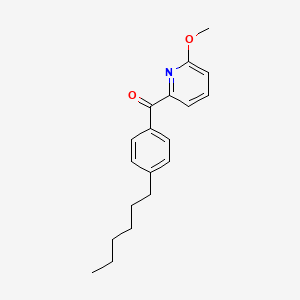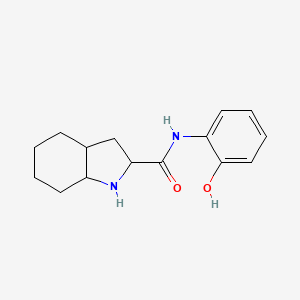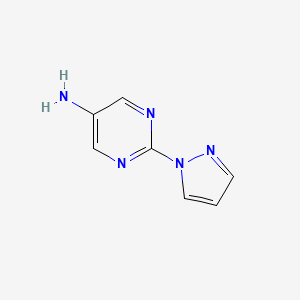![molecular formula C15H11ClN2S B1463073 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 1204296-82-1](/img/structure/B1463073.png)
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Übersicht
Beschreibung
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, also known as 2-CPA, is an organic compound belonging to the class of phenylthiazoles. It is used in scientific research for its ability to interact with a variety of biological systems, including proteins and enzymes. Due to its unique properties, 2-CPA has been used extensively in the study of biochemical and physiological processes in a variety of organisms. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-CPA research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study found that derivatives of thiazolidinone, which includes compounds structurally related to 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, exhibited significant antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, demonstrating potential as antimicrobial agents (Patel, Gor, Patel, Shah, & Maninagar, 2013).
Potential as SARS-CoV-2 Agent : Another research focused on a compound structurally similar to this compound, evaluating its potential as a therapeutic agent against SARS-CoV-2. The study involved molecular docking studies and suggested that the compound showed promising binding affinity with SARS-CoV-2 proteins (Eno et al., 2022).
Anticancer Properties : In research conducted on related thiazole compounds, there was evidence of anticancer properties. The synthesized thiazole derivatives were tested against various cancer cell lines, and some demonstrated significant inhibitory activity, indicating potential for cancer treatment (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition : A study on thiazole derivatives highlighted their use as corrosion inhibitors for metals. This application is significant in industrial settings, where corrosion can be a major issue. The compounds showed potential in protecting metals like steel in acidic environments (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).
Spectroscopic Studies : There has been interest in the spectroscopic study of compounds similar to this compound for understanding their molecular structure and electronic properties. Such studies are crucial for the development of new materials and pharmaceuticals (Shanmugapriya et al., 2022).
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to act on a variety of biological targets, such as enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that can activate or inhibit the function of these targets, leading to changes in the biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-14(9-19-15)12-3-1-2-4-13(12)17/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQMURNOKOKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




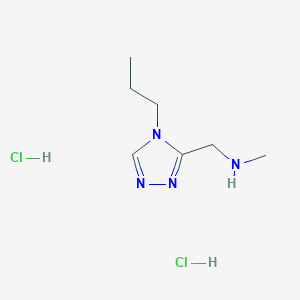
![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)
